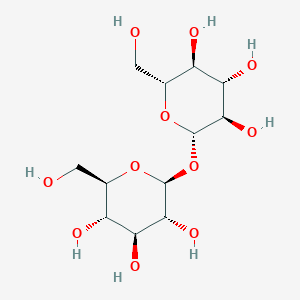
2,2-二氟-4-甲基-1,3-苯并二氧杂环戊烯
描述
2,2-Difluoro-4-methyl-1,3-benzodioxole is an organic compound characterized by the presence of two fluorine atoms and a methyl group attached to a benzodioxole ring
科学研究应用
2,2-Difluoro-4-methyl-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: Studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a component of drugs that require stability against metabolic degradation.
作用机制
- Experimental evidence suggests that Pseudomonas putida F1 catalyzes the defluorination of DFBD, converting it into other metabolites .
- Notably, all these metabolites retain the difluoromethylene group, and no fluoride ions are released .
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
生化分析
Biochemical Properties
2,2-Difluoro-4-methyl-1,3-benzodioxole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the degradation of certain compounds, leading to the formation of transformation products such as 2,3-dihydroxybenzoic acid
Cellular Effects
2,2-Difluoro-4-methyl-1,3-benzodioxole affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the bacterial community composition in bioreactors, leading to changes in the diversity and function of microbial populations . These effects are essential for understanding how the compound can be used in environmental and industrial applications.
Molecular Mechanism
The molecular mechanism of 2,2-Difluoro-4-methyl-1,3-benzodioxole involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation. For instance, it has been observed to undergo defluorination and decyanation, resulting in the formation of various metabolites
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Difluoro-4-methyl-1,3-benzodioxole change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can undergo degradation, leading to the formation of transformation products over time
Dosage Effects in Animal Models
The effects of 2,2-Difluoro-4-methyl-1,3-benzodioxole vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while at higher doses, it can lead to toxic or adverse effects. For instance, studies have shown that the compound can affect the production of pro-inflammatory molecules in certain cell types . Understanding these dosage effects is essential for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
2,2-Difluoro-4-methyl-1,3-benzodioxole is involved in various metabolic pathways. It interacts with enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. For example, the compound has been shown to undergo defluorination and decyanation, resulting in the formation of metabolites such as 2,3-dihydroxybenzoic acid
Transport and Distribution
The transport and distribution of 2,2-Difluoro-4-methyl-1,3-benzodioxole within cells and tissues are important factors to consider. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For instance, studies have shown that the compound can be transported within microbial cells, leading to changes in their metabolic activity
Subcellular Localization
The subcellular localization of 2,2-Difluoro-4-methyl-1,3-benzodioxole is crucial for understanding its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, the compound has been observed to localize within microbial cells, affecting their metabolic activity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-4-methyl-1,3-benzodioxole typically involves the reaction of 1,3-benzodioxole with fluorinating agents. One common method includes the use of 2,2-dichloro-1,3-benzodioxole as an intermediate, which is then reacted with potassium fluoride in the presence of a catalyst such as potassium hydrogen fluoride . Another approach involves the reaction of 1,3-benzodioxole with chlorine in benzotrifluoride in the presence of a radical initiator .
Industrial Production Methods
Industrial production of 2,2-Difluoro-4-methyl-1,3-benzodioxole may involve large-scale fluorination processes using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反应分析
Types of Reactions
2,2-Difluoro-4-methyl-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Products such as 2,2-difluoro-4-methyl-1,3-benzodioxole-4-carboxylic acid or 2,2-difluoro-4-methyl-1,3-benzodioxole-4-carbaldehyde.
Reduction: Products include 2,2-difluoro-4-methyl-1,3-benzodioxole-4-ol.
Substitution: Products vary depending on the substituent introduced, such as 2,2-difluoro-4-methyl-1,3-benzodioxole-4-methoxy.
相似化合物的比较
Similar Compounds
2,2-Difluoro-1,3-benzodioxole: Lacks the methyl group present in 2,2-Difluoro-4-methyl-1,3-benzodioxole.
2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid: Contains a carboxylic acid group instead of a methyl group.
2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde: Contains an aldehyde group instead of a methyl group.
Uniqueness
2,2-Difluoro-4-methyl-1,3-benzodioxole is unique due to the presence of both fluorine atoms and a methyl group on the benzodioxole ring. This combination of substituents imparts specific chemical properties, such as increased stability and resistance to metabolic degradation, making it valuable in various applications.
属性
IUPAC Name |
2,2-difluoro-4-methyl-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-5-3-2-4-6-7(5)12-8(9,10)11-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGXAMYQIOWWOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446755 | |
| Record name | 1,3-Benzodioxole, 2,2-difluoro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72769-03-0 | |
| Record name | 1,3-Benzodioxole, 2,2-difluoro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid](/img/structure/B1353425.png)













